molecular formula C30H40O3 B12518028 Anethole; fenchone; tarragon

Anethole; fenchone; tarragon

Cat. No.: B12518028
M. Wt: 448.6 g/mol
InChI Key: OBHSPPLZGYJDIK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Anethole

Anethole undergoes various chemical reactions, including:

Fenchone

Fenchone participates in:

Tarragon

Tarragon’s primary component, estragole, undergoes:

Scientific Research Applications

Comparison with Similar Compounds

Anethole

Similar compounds include estragole and eugenol. Anethole is unique due to its higher prevalence in essential oils and its extensive use in flavoring and medicinal applications .

Fenchone

Similar compounds include camphor and borneol. Fenchone is distinguished by its specific scent and its occurrence in fennel and wormwood .

Tarragon

Similar compounds include basil and anise. Tarragon is unique for its culinary applications and its specific flavor profile .

Conclusion

Anethole, fenchone, and tarragon are versatile compounds with significant applications in various industries. Their unique chemical properties and biological activities make them valuable in medicine, food, and cosmetics.

Properties

IUPAC Name

1-methoxy-4-prop-1-enylbenzene;1-methoxy-4-prop-2-enylbenzene;1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O.2C10H12O/c1-9(2)7-4-5-10(3,6-7)8(9)11;2*1-3-4-9-5-7-10(11-2)8-6-9/h7H,4-6H2,1-3H3;3-8H,1-2H3;3,5-8H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHSPPLZGYJDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=C(C=C1)OC.CC1(C2CCC(C2)(C1=O)C)C.COC1=CC=C(C=C1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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